2-Acetyl-4-butyramidophenol

Description

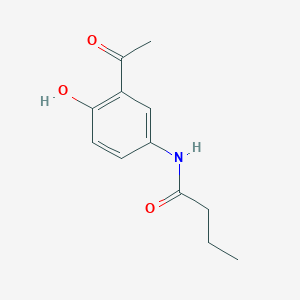

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetyl-4-hydroxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-4-12(16)13-9-5-6-11(15)10(7-9)8(2)14/h5-7,15H,3-4H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWZEOPEZISTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057737 | |

| Record name | 3'-Acetyl-4'-hydroxybutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40188-45-2 | |

| Record name | 2-Acetyl-4-butyramidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40188-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040188452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Acetyl-4'-hydroxybutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-acetyl-4-hydroxyphenyl)butyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-4-BUTYRAMIDOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14QJB65R4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-4-butyramidophenol

This guide provides a comprehensive technical overview of 2-Acetyl-4-butyramidophenol, a molecule of significant interest in pharmaceutical development and metabolic research. We will delve into its fundamental properties, synthesis, and its critical role as both a synthetic intermediate and a major metabolite of the cardiovascular drug, acebutolol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction: Defining this compound

This compound, also known by its IUPAC name N-(3-acetyl-4-hydroxyphenyl)butanamide, is a substituted phenol derivative.[1][2] Its significance in the scientific community stems primarily from two distinct yet interconnected roles:

-

A Key Synthetic Intermediate: It is a crucial building block in the manufacturing of acebutolol, a widely used cardioselective beta-blocker for treating hypertension and arrhythmias.[3][4]

-

A Major Metabolite: It is recognized as an impurity and a metabolite of acebutolol found in human urine, making it a critical reference standard for pharmacokinetic and toxicological studies.[5][6]

Understanding the chemistry and biology of this compound is therefore essential for optimizing the synthesis of its parent drug and for fully characterizing its safety and efficacy profile.

1.1 Nomenclature and Identifiers

To ensure clarity, it is important to be familiar with the various synonyms and identifiers for this compound.

| Identifier | Value |

| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)butanamide[2] |

| CAS Number | 40188-45-2[1][7] |

| Molecular Formula | C12H15NO3[8] |

| Synonyms | 3'-Acetyl-4'-hydroxybutyranilide, 5'-Butyramido-2'-hydroxyacetophenone, Acebutolol Impurity C[1][9][10] |

| FDA UNII | 14QJB65R4V[2] |

Physicochemical and Spectral Properties

A thorough understanding of a molecule's physical and chemical properties is foundational for its application in synthesis and analysis.

2.1 Chemical Structure

This compound possesses a phenolic structure with both an acetyl group (-COCH₃) and a butyramide group (-NHCO(CH₂)₂CH₃) attached to the benzene ring.[1] This combination of functional groups dictates its solubility, reactivity, and potential for biological interactions.

2.2 Physical Properties

The compound typically presents as a gray or white crystalline solid.[8] Its properties are summarized below.

| Property | Value | Source(s) |

| Molar Mass | 221.25 g/mol | [8][11] |

| Melting Point | 120-126 °C | [7][8] |

| Density (Predicted) | 1.192 g/cm³ | [8][12] |

| Boiling Point (Predicted) | 428 °C at 760 mmHg | [12] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; less soluble in water. | [1][8] |

2.3 Spectral Data

Characterization of this compound is routinely performed using standard analytical techniques. Gas chromatography-mass spectrometry (GC/MS) is a key method for its identification, particularly in metabolic studies.[5][13] The presence of distinct functional groups gives rise to a unique fragmentation pattern and retention time, allowing for its unambiguous detection in complex matrices like urine.

Synthesis and Manufacturing: From Precursors to a Key Intermediate

The synthesis of this compound is a critical step in the production of acebutolol. The primary challenge lies in the selective introduction of the acetyl group onto the phenol ring, a process often accomplished via the Fries rearrangement.

3.1 Overview of a Common Synthetic Route

A widely cited method involves a multi-step process starting from p-aminophenol.[3] This pathway is designed to be efficient and scalable, although it involves reactive intermediates and requires careful control of reaction conditions. The causality behind this specific pathway is rooted in the need to first protect the more reactive amino group before performing the electrophilic substitution on the aromatic ring.

Caption: A simplified workflow for the synthesis of this compound.

3.2 Detailed Synthesis Protocol: A "One-Pot" Approach

The following protocol is adapted from methodologies described in patent literature, emphasizing efficiency and the use of less hazardous reagents.[3] This self-validating system ensures that the completion of each step sets up the appropriate conditions for the next, minimizing isolation steps.

Step 1: Amide and Ester Formation (One-Pot)

-

Reactants: Charge a reaction vessel with p-aminophenol and n-butyric acid.

-

Dehydration: Add a water-carrying agent (e.g., toluene) and heat the mixture to reflux, continuously removing the water formed during the amidation reaction via a Dean-Stark apparatus. The removal of water drives the equilibrium towards the product, p-(butyramido)phenol.

-

Solvent Removal: Once the reaction is complete (monitored by TLC or loss of starting material), distill off the water-carrying agent.

-

Phenate Formation: Cool the reactant mixture and add water as a dispersant. Add a liquid caustic soda (NaOH) solution to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenate. This step is crucial as it activates the ring for the subsequent esterification and prevents O-acylation from competing with the desired Fries rearrangement later.

-

Esterification: Slowly add acetic anhydride dropwise to the stirred solution. The phenate attacks the anhydride, forming the ester, 4-butyramidophenyl acetate.

-

Isolation: The product can be isolated by recrystallization.

Step 2: Solvent-Free Fries Rearrangement

-

Reactants: In a dry reaction vessel, mix the 4-butyramidophenyl acetate product from Step 1 with anhydrous aluminum trichloride (AlCl₃). AlCl₃ is a Lewis acid that coordinates to the carbonyl oxygen of the ester, facilitating the intramolecular electrophilic aromatic substitution.

-

Reaction: Heat the solid-phase mixture. The acetyl group will migrate from the phenolic oxygen to the ortho position on the aromatic ring. This solvent-free approach is advantageous as it reduces waste and avoids the use of toxic solvents like tetrachloroethane.[3]

-

Hydrolysis: After the reaction is complete, carefully add water to hydrolyze the aluminum complex and quench the reaction.

-

Purification: The crude product is filtered and then purified by recrystallization to yield this compound.

The Role of this compound in Metabolism

This compound is not just a synthetic precursor; it is also a product of the extensive metabolism of its parent drug, acebutolol.[5][14]

4.1 Acebutolol Metabolism Overview

Acebutolol is well-absorbed from the GI tract and undergoes significant first-pass metabolism in the liver.[15][16] This biotransformation leads to the formation of several metabolites, the most prominent of which is diacetolol.

4.2 Formation Pathways

The metabolic fate of acebutolol is complex. The primary active metabolite is diacetolol, an N-acetyl derivative that is equipotent to acebutolol itself.[16] The formation of this compound is considered part of the broader metabolic cascade. Studies have identified it as a metabolite in human urine, suggesting it is a downstream product in the elimination pathway.[5][6]

A proposed metabolic pathway involves several key enzymatic steps.[17]

-

Hydrolysis: The ester linkage in acebutolol can be hydrolyzed by carboxylesterase 2 (CES2).

-

Acetylation: The resulting primary amine can then be acetylated by N-acetyltransferase 2 (NAT2) to form diacetolol.

-

Oxidation: The hydrolytic metabolite, acetolol, can be further oxidized by cytochrome P450 enzymes, specifically CYP2C19.[17]

The formation of various metabolites, including aniline analogs, has been confirmed in rat models and human urine.[5]

Sources

- 1. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]

- 4. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]

- 5. Metabolism of acebutolol-d6 in the rat correlates with the identification of a new metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS 40188-45-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | 40188-45-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Acebutolol impurity C - N-(3-Acetyl-4-hydroxyphenyl)butanamide, 2-Acetyl 4-butyramidophenol [sigmaaldrich.com]

- 10. 2-Acetyl-4-Butyramidephenol; 2-ACETYL-4-BUTYRAMIDO PHENOL; 5''-Butyramido-2''-hydroxyacetophenon; this compound; 5-BUTYRAMIDO-2-HYDROXYACETOPHENONE; N-(3-Acetyl-4-hydroxyphenyl)butyramide; 2-Acetyl 4-butyramidophenol (N-(3-Acetyl-4-hydroxyphenyl)butanamide; 2-HYDROXY-5-BUTYRAMIDOACETOPHENOL | Chemrio [chemrio.com]

- 11. Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID 573219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alfa-labotrial.com [alfa-labotrial.com]

- 13. This compound | C12H15NO3 | CID 736331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acebutolol - Wikipedia [en.wikipedia.org]

- 16. drugs.com [drugs.com]

- 17. A proposed mechanism for the adverse effects of acebutolol: CES2 and CYP2C19-mediated metabolism and antinuclear antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetyl-4-butyramidophenol chemical properties and structure

An In-depth Technical Guide to 2-Acetyl-4-butyramidophenol: Structure, Properties, and Synthesis

Introduction

This compound, also identified by its CAS Number 40188-45-2, is a significant organic compound within the fields of pharmaceutical chemistry and drug development.[] Structurally, it is a substituted phenol featuring both an acetyl and a butyramide functional group, which impart its distinct chemical characteristics.[] Its primary relevance stems from its role as a key intermediate in the synthesis of Acebutolol, a cardioselective beta-1 receptor blocker used to treat hypertension and arrhythmias.[2] Furthermore, it is recognized as "Acebutolol Impurity C" in pharmacopoeial standards and is a known metabolite of the parent drug, making its synthesis, characterization, and quantification crucial for quality control and pharmacological studies.[][2][3] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic profile, synthesis, and biological relevance for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(3-acetyl-4-hydroxyphenyl)butanamide, possesses a molecular formula of C₁₂H₁₅NO₃.[] The molecule is built upon a phenol core, substituted with an acetyl group (-COCH₃) ortho to the hydroxyl group and a butyramide group (-NHCO(CH₂)₂CH₃) para to the hydroxyl group. The presence of hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyls, hydroxyl oxygen) influences its physical properties, such as melting point and solubility.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40188-45-2 | [][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | [][5] |

| Molecular Weight | 221.25 g/mol | [4][6] |

| Appearance | Gray or white crystalline powder/solid | [][5] |

| Melting Point | 120-126 °C | [3][4] |

| Boiling Point | 428.0 °C (Predicted) | [5] |

| Density | 1.192 g/cm³ (Predicted) | [5] |

| Solubility | Moderately soluble in organic solvents like DMSO and ethanol; less soluble in water. | [][5] |

| InChI Key | FGWZEOPEZISTTR-UHFFFAOYSA-N | [] |

Spectroscopic Profile and Structural Elucidation

Characterization of this compound relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, a competent chemist can predict the expected spectral features based on the molecule's functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.

-

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3550 cm⁻¹.[7]

-

N-H Stretch (Amide): A moderate, sharp peak should appear around 3300-3500 cm⁻¹.[8]

-

C-H Stretches (Aliphatic/Aromatic): Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl and butyryl groups will appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).[8][9]

-

C=O Stretches (Ketone and Amide): Two distinct, strong, and sharp peaks are expected in the carbonyl region. The acetyl ketone C=O stretch typically appears around 1685-1666 cm⁻¹ due to conjugation with the aromatic ring.[9] The amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹.[7]

-

C=C Stretches (Aromatic): Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear as distinct signals in the δ 6.8-8.0 ppm range. The proton ortho to the acetyl group will be the most deshielded.

-

Phenolic Proton (-OH): A broad singlet, typically in the δ 9.0-10.0 ppm range, which may vary with solvent and concentration.

-

Amide Proton (-NH): A broad singlet expected around δ 9.5-10.0 ppm.[11]

-

Acetyl Protons (-COCH₃): A sharp singlet corresponding to three protons will be visible around δ 2.5 ppm.

-

Butyramide Protons (-CO(CH₂)₂CH₃): The aliphatic chain will produce three signals: a triplet for the terminal methyl group (~δ 0.9 ppm), a sextet for the adjacent methylene group (~δ 1.6 ppm), and a triplet for the methylene group next to the carbonyl (~δ 2.3 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Two signals in the highly deshielded region: the acetyl ketone carbon (~δ 190-200 ppm) and the amide carbonyl carbon (~δ 170 ppm).[11]

-

Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most shielded, while the carbon attached to the acetyl group will be significantly deshielded.

-

Aliphatic Carbons: Four signals corresponding to the acetyl methyl group (~δ 25-30 ppm) and the three carbons of the butyryl chain (~δ 14, 19, and 38 ppm).

-

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 221 would be expected. The fragmentation pattern would be dictated by the functional groups present.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the ketone carbonyl is common, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z = 206, or the formation of an acylium ion [CH₃CO]⁺ at m/z = 43.

-

Amide Fragmentation: Cleavage of the C-N bond can occur. A prominent peak corresponding to the butyryl cation [CH₃CH₂CH₂CO]⁺ at m/z = 71 is highly probable.

-

McLafferty Rearrangement: The butyramide side chain is susceptible to a McLafferty rearrangement, which could lead to a characteristic neutral loss.[4]

Synthesis Methodology

The synthesis of this compound is typically achieved via a multi-step process starting from p-aminophenol. The general strategy involves N-acylation followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring.[12][13]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Causality: This protocol first protects the more reactive amine group via acylation. The subsequent Fries rearrangement is a classic and effective method for converting a phenolic ester into a hydroxy aryl ketone.[14] The choice of a Lewis acid like AlCl₃ is critical as it coordinates to the ester carbonyl, facilitating the generation of an electrophilic acylium ion that attacks the aromatic ring.[15] Higher temperatures favor the formation of the ortho-isomer, which is the desired product in this case.[15]

Part 1: Synthesis of 4-Butyramidophenyl Acetate (Intermediate)

-

N-Acylation: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Add butyric anhydride (1.1 eq) dropwise to the solution while stirring.

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water. Collect the precipitated solid (4-butyramidophenol) by filtration.

-

O-Acylation: Dry the intermediate and place it in a clean flask. Add acetic anhydride (2.0 eq) and a catalytic amount of sulfuric acid.

-

Heat the mixture gently (e.g., 80-90°C) for 1 hour.

-

Cool the mixture and pour it into water to hydrolyze excess anhydride. Filter, wash the solid with water, and dry to obtain 4-butyramidophenyl acetate.

Part 2: Fries Rearrangement to this compound

-

Reaction Setup: In a dry three-neck flask equipped with a mechanical stirrer and a thermometer, place the 4-butyramidophenyl acetate (1.0 eq).

-

Carefully add anhydrous aluminum chloride (AlCl₃) (approx. 2.5 eq) in portions. The reaction is often performed without solvent.[15]

-

Heating: Heat the solid mixture in an oil bath to 150-170°C.[15] The mixture will melt and react. Maintain this temperature for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction vessel in an ice bath. Very slowly and cautiously, add crushed ice followed by dilute hydrochloric acid to decompose the aluminum complex. This step is highly exothermic.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Biological and Pharmaceutical Relevance

The primary significance of this compound is its connection to the drug Acebutolol.

Caption: Relationship between Acebutolol and its key derivatives.

-

Synthesis Intermediate: It is a direct precursor in the synthesis of Acebutolol. The phenolic hydroxyl group of this compound is reacted with epichlorohydrin, followed by reaction with isopropylamine, to complete the synthesis of the Acebutolol molecule.[2]

-

Process Impurity: As a starting material or intermediate, it can be carried over into the final drug product if purification is incomplete. Pharmacopoeial standards, such as the European Pharmacopoeia (EP), list it as "Acebutolol Impurity C" and set strict limits on its presence in the final active pharmaceutical ingredient (API).[][3]

-

Metabolite: Acebutolol undergoes extensive first-pass metabolism in the liver.[16] One of its major active metabolites is diacetolol. This compound is also formed as a metabolite.[4] Studying this compound is therefore important for understanding the complete pharmacokinetic and toxicological profile of Acebutolol.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Use of a dust mask, safety goggles, and chemical-resistant gloves is mandatory.[5]

-

Storage: Store in a cool, dry, well-ventilated area, away from strong acids and bases.[3][5]

References

-

Veeprho. (n.d.). Acebutolol EP Impurity C | CAS 40188-45-2. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 40188-45-2. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-(3-Acetyl-4-hydroxyphenyl)butyramide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Butanamide, N-acetyl-N-(4-hydroxyphenyl)-. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2021, August 21). Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

FPnotebook. (n.d.). Acebutolol. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Wikipedia. (n.d.). Acebutolol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Stenutz. (n.d.). N-(3-acetyl-4-hydroxyphenyl)butanamide. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3'-Acetyl-4'-hydroxybutyranilide. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... Retrieved from [Link]

-

PMC. (n.d.). N-(4-Butanoyl-3-hydroxyphenyl)butanamide. Retrieved from [Link]

Sources

- 2. veeprho.com [veeprho.com]

- 3. 醋丁洛尔杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chembk.com [chembk.com]

- 6. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. Fries Rearrangement [organic-chemistry.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Acebutolol - Wikipedia [en.wikipedia.org]

N-(3-Acetyl-4-hydroxyphenyl)butanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide

Introduction

N-(3-Acetyl-4-hydroxyphenyl)butanamide, a significant organic compound, holds a critical position in pharmaceutical chemistry, primarily recognized as a process-related impurity and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). With the molecular formula C₁₂H₁₅NO₃, this compound, also known as 3'-Acetyl-4'-hydroxybutyranilide or Acebutolol Impurity C, requires meticulous control and characterization during drug development.[1][2] Its structure features a butyramide group and an acetyl group attached to a 4-hydroxyphenyl core, presenting unique challenges and considerations for its synthesis.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the viable synthetic pathways, the underlying chemical principles, step-by-step experimental protocols, and robust analytical methods for the characterization of N-(3-Acetyl-4-hydroxyphenyl)butanamide. By elucidating the causality behind experimental choices and grounding the methodology in authoritative principles, this document aims to equip scientists with the expertise required for the precise and efficient synthesis of this molecule.

Physicochemical & Spectroscopic Data Summary

A thorough understanding of the compound's physical and chemical properties is fundamental for its synthesis, purification, and identification. The key data for N-(3-Acetyl-4-hydroxyphenyl)butanamide are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)butanamide | [2] |

| Synonyms | 3'-Acetyl-4'-hydroxybutyranilide, Acebutolol Impurity C | [2][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |

| Molecular Weight | 221.25 g/mol | [1][2][4] |

| Melting Point | 125 °C | [1] |

| Appearance | Solid (Expected) | |

| InChI Key | FGWZEOPEZISTTR-UHFFFAOYSA-N | [1][2] |

Retrosynthetic Analysis & Core Synthesis Pathways

The synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide can be approached from two primary retrosynthetic strategies. The choice of pathway often depends on the availability and cost of the starting materials.

-

Pathway A: Direct Acylation. This is the most straightforward approach, involving the selective N-acylation of a pre-functionalized aminophenol.

-

Pathway B: Fries Rearrangement. This classic organometallic reaction involves an intramolecular rearrangement to install the acetyl group onto the phenol ring after the formation of the amide bond.

Caption: Retrosynthetic analysis of N-(3-Acetyl-4-hydroxyphenyl)butanamide.

Pathway A: Direct Acylation of 5-Amino-2-hydroxyacetophenone

This pathway is preferred for its directness and potentially higher yields, provided the starting material, 5-amino-2-hydroxyacetophenone, is accessible. The core of this synthesis is the selective acylation of the amino group. The phenolic hydroxyl group is less nucleophilic than the aromatic amine and, under controlled conditions, will not compete significantly.

Reaction Scheme: 5-Amino-2-hydroxyacetophenone is reacted with an acylating agent such as butyryl chloride or butanoic anhydride in the presence of a mild base to neutralize the HCl or acetic acid byproduct, respectively.

Caption: Synthetic scheme for Pathway A: Direct Acylation.

Pathway B: Fries Rearrangement

This pathway begins with a more common starting material, 4-aminophenol. The synthesis involves two key transformations: N-acylation followed by a Lewis acid-catalyzed Fries rearrangement to introduce the acetyl group. A related intramolecular rearrangement has been successfully used to prepare similar compounds.[5]

Reaction Scheme:

-

N-Butanoylation: 4-Aminophenol is first reacted with butyryl chloride to form N-(4-hydroxyphenyl)butanamide. This reaction is analogous to the synthesis of paracetamol from 4-aminophenol.[6]

-

O-Acetylation: The resulting intermediate is then acetylated at the hydroxyl group using acetic anhydride to form N-(4-acetoxyphenyl)butanamide.

-

Fries Rearrangement: This ester intermediate is treated with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which catalyzes the migration of the acetyl group from the oxygen atom to the carbon atom at the ortho position of the ring, yielding the final product.

Caption: Synthetic scheme for Pathway B: Fries Rearrangement.

Detailed Experimental Protocol (Pathway A)

This section provides a robust, step-by-step protocol for the synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide via the direct acylation pathway.

Materials & Reagents:

-

5-Amino-2-hydroxyacetophenone

-

Butyryl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Add butyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Work-up:

-

Once the reaction is complete, quench the mixture by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any unreacted acid chloride and phenolic starting material), and finally with brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield pure N-(3-Acetyl-4-hydroxyphenyl)butanamide.

Caption: Experimental workflow for the synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide.

Scientific Rationale & Mechanistic Insights

Choice of Reagents:

-

Butyryl Chloride: A highly reactive acylating agent that readily reacts with the nucleophilic amino group. Butanoic anhydride is a suitable, less moisture-sensitive alternative.

-

Pyridine: Acts as a mild base to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. It also serves as a nucleophilic catalyst.

-

DCM: An inert solvent that dissolves the reactants well and does not participate in the reaction.

Reaction Control: The key to this synthesis is selectivity. The aromatic amine is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective N-acylation. Performing the reaction at low temperatures (0 °C) further enhances this selectivity by minimizing the potential for O-acylation, a common side reaction in the acylation of aminophenols.[7]

Purification and Characterization

Purification: Recrystallization is an effective method for purifying the final product. The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble (like ethyl acetate) and then a solvent in which it is insoluble (like hexanes) is added until turbidity is observed. Upon slow cooling, high-purity crystals of the product will form.

Characterization: The identity and purity of the synthesized N-(3-Acetyl-4-hydroxyphenyl)butanamide must be confirmed using a suite of analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons (three protons in a specific splitting pattern), the phenolic -OH proton (a broad singlet), the amide N-H proton (a singlet or triplet), the acetyl methyl group (a singlet), and the protons of the butyryl group (a triplet, a sextet, and a triplet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic peaks for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons of the butyryl chain.

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3250 cm⁻¹), C=O stretches for the ketone and amide (~1650-1680 cm⁻¹), and aromatic C=C stretches.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (m/z = 221.11) should be observed, confirming the molecular weight.

By combining these methods, a self-validating system is created, ensuring the unequivocal identification and high purity of the synthesized compound, a critical requirement for its use in pharmaceutical research and development.

References

-

Chirita, C., et al. (2011). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 49(7), 543–549. [Link]

-

Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Link]

-

Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]

-

Küçükgüzel, İ., & Koçyiğit-Kaymakçıoğlu, B. (2023). Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method. Journal of Pharmaceutical and Biomedical Analysis, 224, 115123. [Link]

-

Li, J., et al. (2011). N-(4-Butanoyl-3-hydroxyphenyl)butanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]

-

Stenutz. N-(3-acetyl-4-hydroxyphenyl)butanamide. [Link]

- Google Patents. (1994).

-

PharmaCompass. Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3034458, N-Acetyl-N-(4-hydroxyphenyl)butanamide. [Link]

-

PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 27-31. [Link]

-

PharmaCompass. 3'-Acetyl-4'-hydroxybutyranilide. [Link]

Sources

- 1. stenutz.eu [stenutz.eu]

- 2. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3'-Acetyl-4'-hydroxybutyranilide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID 573219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Butanoyl-3-hydroxyphenyl)butanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-4-butyramidophenol (CAS 40188-45-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-butyramidophenol, also known by its IUPAC name N-(3-Acetyl-4-hydroxyphenyl)butanamide, is an organic compound of significant interest in pharmaceutical sciences. It is primarily recognized as a key intermediate in the synthesis of the cardiovascular drug Acebutolol and is also known as Acebutolol Impurity C.[1] Understanding the physicochemical properties of this compound is crucial for process optimization, quality control, and for assessing its potential biological implications as a metabolite and process-related impurity in Acebutolol formulations. This guide provides a comprehensive overview of its core physicochemical characteristics, synthesis, and analytical methodologies.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to its behavior in both chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 40188-45-2 | |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | Gray or white crystalline powder | [3] |

| Melting Point | 120-126 °C | [3][4] |

| Boiling Point (Predicted) | 428.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.192 ± 0.06 g/cm³ | [3] |

| Solubility | Moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); less soluble in water. | [3] |

| IUPAC Name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | |

| Synonyms | This compound, Acebutolol Impurity C, 3′-Acetyl-4′-hydroxybutyranilide, N-(3-Acetyl-4-hydroxyphenyl)butyramide | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process, with a notable method described in Chinese patent CN1970529A. This process involves a "one-pot" synthesis followed by a solvent-free solid-phase rearrangement.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol (Based on Patent CN1970529A)

Step 1: Formation of 4-Butyramidophenol (Intermediate)

-

Reaction Setup: Mix p-aminophenol and n-butyric acid in a reaction vessel. A water-carrying agent such as toluene is added.

-

Acylation: Heat the mixture to allow for the acylation reaction, with continuous removal of water.

-

Work-up: After the reaction is complete, distill off the water-carrying agent. Cool the reactant and add water as a dispersant.

-

Phenate Formation and Esterification: Add a liquid base (e.g., sodium hydroxide) to form the phenate salt. Subsequently, add an acid anhydride and stir to generate the ester.

-

Purification: The intermediate product, 4-butyramidophenol, is obtained after recrystallization.

Step 2: Fries Rearrangement to this compound

-

Reaction Setup: In a reaction flask, add aluminum trichloride and heat to 100-105 °C with stirring.[5]

-

Addition of Intermediate: Add the 4-butyramidophenol from Step 1 in batches.

-

Rearrangement: Heat the mixture to 120-130 °C to induce the Fries rearrangement.[5]

-

Hydrolysis: After the reaction is complete, cool the mixture and add water to hydrolyze the aluminum complex.

-

Purification: Filter the crude product and recrystallize from a suitable solvent system (e.g., toluene:ethyl acetate) to obtain the final product, this compound.[5]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is finely powdered and completely dry.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a rate of approximately 10-20 °C per minute for an initial determination, then repeat with a slower ramp rate (1-2 °C per minute) starting about 10 °C below the approximate melting point for an accurate measurement.

-

Data Recording: Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid to define the melting range.

Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

While specific experimental spectra are not publicly available, the expected spectral characteristics can be deduced from the molecular structure of this compound.

¹H NMR Spectroscopy (Expected Chemical Shifts)

-

Aromatic Protons: Signals for the protons on the benzene ring are expected in the range of δ 6.5-8.0 ppm. The substitution pattern will lead to distinct splitting patterns (doublets, doublet of doublets).

-

Amide Proton (-NH): A broad singlet is expected, typically in the downfield region (δ 8.0-10.0 ppm), the exact position of which can be influenced by solvent and concentration.

-

Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.5 ppm.

-

Butyramide Protons (-NHCO(CH₂)₂CH₃):

-

-CH₂-CO-: A triplet around δ 2.2-2.4 ppm.

-

-CH₂-CH₂-CO-: A sextet around δ 1.6-1.8 ppm.

-

-CH₃: A triplet around δ 0.9-1.0 ppm.

-

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly variable and dependent on solvent, concentration, and temperature. It may exchange with D₂O.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region, typically δ 165-205 ppm. The ketone carbonyl will likely be at a higher chemical shift than the amide carbonyl.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range of δ 110-160 ppm. Carbons attached to the hydroxyl and amide groups will be the most downfield in this region.

-

Acetyl Carbon (-COCH₃): A signal for the methyl carbon of the acetyl group is expected around δ 25-30 ppm.

-

Butyramide Carbons (-NHCO(CH₂)₂CH₃): Signals for the three aliphatic carbons of the butyramide group are expected in the range of δ 10-40 ppm.

Infrared (IR) Spectroscopy (Expected Absorption Bands)

-

O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H will be just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Ketone and Amide): Two distinct, strong absorption bands are expected in the region of 1630-1720 cm⁻¹. The ketone carbonyl will likely be at a higher wavenumber than the amide I band.

-

C-N Stretch and N-H Bend (Amide): Absorptions in the fingerprint region, typically around 1550 cm⁻¹ (Amide II band) and 1250 cm⁻¹.

-

C-O Stretch (Phenolic): A strong absorption band in the region of 1200-1260 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (221.25).

-

Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide and acetyl groups. Expected fragments would include ions resulting from the loss of the butyryl group, the acetyl group, and subsequent fragmentations of the aromatic ring.

Biological Context and Safety

Role as a Metabolite and Impurity of Acebutolol

This compound is a known metabolite of Acebutolol, a cardioselective beta-1 adrenergic receptor blocker.[6] Acebutolol undergoes extensive hepatic metabolism.[7][8] The presence of this compound as an impurity in Acebutolol drug substance is monitored according to pharmacopeial standards. While Acebutolol's primary active metabolite is diacetolol, the presence and potential activity of other metabolites like this compound are important considerations in drug safety and efficacy assessments.

Potential Biological Activity

While specific pharmacological studies on this compound are limited, its structural features as a substituted phenol and amide suggest potential for biological activity. Some sources suggest it may have anti-inflammatory and analgesic properties, though this is not well-substantiated in peer-reviewed literature for this specific compound.[3] Its primary relevance in a drug development context remains its role as an impurity and metabolite of Acebutolol.

Safety and Handling

As a pharmaceutical-related compound of unknown potency, this compound should be handled with appropriate care in a laboratory setting.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and a lab coat. In case of handling fine powder, a dust mask or respirator is recommended.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the handling area.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical advice.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound (CAS 40188-45-2) is a compound of significant relevance to the pharmaceutical industry, particularly in the context of the synthesis and metabolism of Acebutolol. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its synthesis, characterization, and control as a process impurity. The provided methodologies for its analysis and characterization serve as a valuable resource for researchers and professionals in drug development and quality assurance. Further studies into the specific biological activities of this compound could provide additional insights into the overall pharmacological and toxicological profile of Acebutolol.

References

- This compound - ChemBK. (2024).

- CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol. (n.d.).

- Acebutolol - Wikipedia. (n.d.).

- Clinical pharmacology of acebutolol. (1985). PubMed.

- What is the mechanism of Acebutolol Hydrochloride? (2024).

- Acebutolol: ten years of experience. (1985). PubMed.

- Mass Spectrometry - Fragmentation P

- N-(3-Acetyl-4-hydroxyphenyl)butyramide - ChemBK. (2024).

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Acebutolol. (2026). FPnotebook.

- Interpreting C-13 NMR spectra. (n.d.). Chemguide.

- 13 C NMR assignment for compounds 2, 3 and 4, and 1 H assignment for... (2025).

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.

- This compound | 40188-45-2. (n.d.). ChemicalBook.

- N-(3-Acetyl-4-hydroxyphenyl)butanamide 97 40188-45-2. (n.d.). Sigma-Aldrich.

- Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

- Table of Characteristic IR Absorptions. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- Acebutolol impurity C EP Reference Standard CAS 40188-45-2. (n.d.). Sigma-Aldrich.

- N-(3-acetyl-4-hydroxyphenyl)butanamide. (n.d.). Stenutz.

- N-(3-Acetyl-4-hydroxyphenyl)butyramide, 97% 50 g | Buy Online. (n.d.). Thermo Fisher Scientific.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- 15.6a Interpreting NMR Example 1 | Organic Chemistry. (2018). YouTube.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. (n.d.). KPU Pressbooks.

- Thermophysical Properties of this compound. (n.d.). Chemcasts.

- FTIR INTERPRET

- 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.

- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). ScienceDirect.

- N-(3-Acetyl-4-hydroxyphenyl)butanamide 97 40188-45-2. (n.d.). Sigma-Aldrich.

- FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (2025).

- This compound | 40188-45-2. (n.d.). MOLNOVA.

Sources

- 1. Butanamide [webbook.nist.gov]

- 2. Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID 573219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. Acebutolol - Wikipedia [en.wikipedia.org]

- 6. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. Acebutolol impurity C EP Reference Standard CAS 40188-45-2 Sigma Aldrich [sigmaaldrich.com]

Potential biological activity of 2-Acetyl-4-butyramidophenol

An In-Depth Technical Guide to the Potential Biological Activity of 2-Acetyl-4-butyramidophenol

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a phenolic compound with structural similarities to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1][2] Drawing upon its chemical architecture, this document outlines hypothesized analgesic, anti-inflammatory, and antioxidant properties. We delve into the potential mechanisms of action, grounded in established pharmacological pathways of related molecules. Furthermore, this guide presents a series of detailed in-vitro experimental protocols to systematically investigate these potential activities. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and development with a practical framework for the evaluation of this compound. Visualized workflows and data presentation tables are included to facilitate experimental design and interpretation.

Introduction: Unveiling a Paracetamol Analogue

This compound, with the chemical formula C₁₂H₁₅NO₃ and a molar mass of 221.25 g/mol , is an organic compound belonging to the phenol family.[3][4] Its structure, characterized by a hydroxyl group and an acetyl group attached to a phenyl ring, which also bears a butyramido substituent, places it in the broad class of paracetamol derivatives.[1][2] Paracetamol's well-documented analgesic and antipyretic effects, coupled with its established safety profile at therapeutic doses, have spurred research into its derivatives to enhance efficacy, reduce toxicity, or introduce novel biological activities.[1][2] Modifications to the phenyl ring, acetamido group, or hydroxyl group of paracetamol have been explored to yield compounds with diverse pharmacological profiles, including antioxidant, anticancer, and antimicrobial activities.[1][2][5]

The structural attributes of this compound—specifically the phenolic hydroxyl group and the acetyl moiety—suggest a potential for biological activity. Phenolic compounds are well-known for their antioxidant properties, and the acetylation of such molecules can influence their bioactivity.[6][7] This guide, therefore, puts forth a scientifically-grounded hypothesis that this compound possesses analgesic, anti-inflammatory, and antioxidant potential.

Hypothesized Biological Activities and Mechanisms of Action

Potential Analgesic Activity

Given its structural similarity to paracetamol, it is plausible that this compound exerts analgesic effects. The mechanism of action of paracetamol is multifaceted and not entirely elucidated, but it is known to involve the central nervous system. It is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, in peripheral tissues, which distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs).[8] However, it is a more potent inhibitor of a splice variant of COX-1, termed COX-3, found in the brain.

Hypothesized Mechanism: The analgesic effect of this compound may be mediated through central mechanisms, similar to paracetamol. This could involve the inhibition of COX enzymes within the central nervous system, leading to a reduction in prostaglandin synthesis. Additionally, modulation of the endocannabinoid system, through the formation of the metabolite AM404 from paracetamol in the brain, is another potential pathway.[9] It is conceivable that this compound could undergo similar metabolic activation.

Signaling Pathway: Potential Central Analgesic Mechanism

Caption: Hypothesized central analgesic mechanism of this compound.

Potential Anti-inflammatory Activity

While paracetamol is a weak anti-inflammatory agent, some of its derivatives have demonstrated more significant anti-inflammatory properties.[1][2] Inflammation is a complex biological response involving various mediators, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and processes like protein denaturation and membrane destabilization.[8]

Hypothesized Mechanism: The potential anti-inflammatory activity of this compound could stem from its ability to inhibit key inflammatory enzymes such as COX and LOX.[10] Furthermore, it may stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes. Inhibition of protein denaturation, a hallmark of inflammation, is another plausible mechanism.[11][12]

Potential Antioxidant Activity

Phenolic compounds are renowned for their antioxidant capabilities, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Hypothesized Mechanism: The phenolic hydroxyl group in this compound is a prime candidate for conferring antioxidant activity. This compound could directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress.[13][14] Its antioxidant potential can be evaluated through its ability to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to reduce metal ions in assays like the Ferric Reducing Antioxidant Power (FRAP) assay.[15][16]

In-Vitro Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the hypothesized biological activities of this compound.

Experimental Workflow: Screening for Biological Activity

Caption: Workflow for in-vitro screening of this compound.

Assessment of Anti-inflammatory Activity

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[11][17]

Methodology:

-

Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

-

Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

To 2.0 mL of the BSA solution, add 0.5 mL of the test compound or standard at different concentrations. A control group will receive only the solvent.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane by a compound indicates its ability to prevent the release of lysosomal enzymes, a key event in inflammation.[17]

Methodology:

-

Obtain fresh whole human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.

-

Prepare a 10% v/v suspension of HRBCs in isosaline.

-

Prepare various concentrations of this compound and a standard drug (e.g., diclofenac sodium).

-

The reaction mixture will consist of 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension. Add 0.5 mL of the test compound or standard at various concentrations.

-

Incubate the mixtures at 37°C for 30 minutes.

-

Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

Assessment of Antioxidant Activity

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored by the decrease in absorbance at 517 nm.[13][15]

Methodology:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid).

-

To 3 mL of the DPPH solution, add 1 mL of the test compound or standard at different concentrations.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Assessment of Analgesic-Related Enzyme Inhibition

Principle: This assay determines the inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.[10]

Methodology:

-

Utilize commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical).

-

Follow the manufacturer's instructions for the preparation of reagents and enzymes (ovine COX-1 and human recombinant COX-2).

-

Prepare various concentrations of this compound and a standard inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate the enzyme with the test compound or standard for a specified time.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the product formation (e.g., Prostaglandin F2α) using a suitable method, such as ELISA or a colorimetric assay provided in the kit.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization |

| 10 | Expected Value | Expected Value |

| 50 | Expected Value | Expected Value |

| 100 | Expected Value | Expected Value |

| 250 | Expected Value | Expected Value |

| 500 | Expected Value | Expected Value |

| Standard (Diclofenac) | Expected Value | Expected Value |

| IC₅₀ (µg/mL) | Calculated Value | Calculated Value |

Table 2: Hypothetical Antioxidant and COX Inhibitory Activity of this compound

| Concentration (µg/mL) | % DPPH Scavenging | % COX-1 Inhibition | % COX-2 Inhibition |

| 10 | Expected Value | Expected Value | Expected Value |

| 50 | Expected Value | Expected Value | Expected Value |

| 100 | Expected Value | Expected Value | Expected Value |

| 250 | Expected Value | Expected Value | Expected Value |

| 500 | Expected Value | Expected Value | Expected Value |

| Standard (Ascorbic Acid/Celecoxib) | Expected Value | Expected Value | Expected Value |

| IC₅₀ (µg/mL) | Calculated Value | Calculated Value | Calculated Value |

Conclusion

This compound presents a compelling case for further investigation as a potential bioactive agent. Its structural analogy to paracetamol provides a strong rationale for exploring its analgesic, anti-inflammatory, and antioxidant properties. The experimental framework detailed in this guide offers a systematic and robust approach to elucidating the pharmacological profile of this compound. The successful execution of these in-vitro assays will provide critical data to support or refute the hypothesized activities and pave the way for more advanced preclinical studies.

References

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.

-

A Short Review on Biological Activities of Paracetamol Derivatives. (2023, February 13). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). ResearchGate. Retrieved January 10, 2026, from [Link]

- A Short Review on Biological Activities of Paracetamol Derivatives. (2023, February 13). ResearchGate.

-

Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Google Books.

-

This compound. (2024, April 9). ChemBK. Retrieved January 10, 2026, from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved January 10, 2026, from [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022, April 4). IJCRT.org. Retrieved January 10, 2026, from [Link]

-

In Vitro Antioxidants Activity: Significance and symbolism. (2025, August 1). IEREK. Retrieved January 10, 2026, from [Link]

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024, April 30). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. (n.d.). Europe PMC. Retrieved January 10, 2026, from [Link]

-

REVIEW ON IN-VITRO ANTIOXIDANT SCREENING ASSAYS. (2013, September 29). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). (2023, January 30). PubMed. Retrieved January 10, 2026, from [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024, March 28). Bioscience Biotechnology Research Communications. Retrieved January 10, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ACETAMINOPHEN AND IBUPROFEN METAL COMPLEXES OR DERIVATIVES: A REVIEW. (2024, March 31). Malaysian Journal of Science - eJournal UM. Retrieved January 10, 2026, from [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 10, 2026, from [Link]

-

Drug development of paracetamol derivative as antimicrobial activity. (2024, June 12). IP International Journal of Comprehensive and Advanced Pharmacology. Retrieved January 10, 2026, from [Link]

-

Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]

-

Thermophysical Properties of this compound. (n.d.). Chemcasts. Retrieved January 10, 2026, from [Link]

-

Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. (2025, August 2). ResearchGate. Retrieved January 10, 2026, from [Link]

-

This compound Properties vs Pressure. (n.d.). Chemcasts. Retrieved January 10, 2026, from [Link]

-

This compound (C12H15NO3). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

-

Biological activity of acetylated phenolic compounds. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. (n.d.). PharmaCompass. Retrieved January 10, 2026, from [Link]

-

(PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Butanamide, N-acetyl-N-(4-hydroxyphenyl)-. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Biological Activity of Acetylated Phenolic Compounds. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, September 15). PubMed. Retrieved January 10, 2026, from [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, June 30). PubMed Central. Retrieved January 10, 2026, from [Link]

-

What is the mechanism of Acetylpheneturide? (2024, July 17). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

Sources

- 1. A Short Review on Biological Activities of Paracetamol Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. chem-casts.com [chem-casts.com]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ACETAMINOPHEN AND IBUPROFEN METAL COMPLEXES OR DERIVATIVES: A REVIEW | Malaysian Journal of Science [ejournal.um.edu.my]

- 6. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journalajrb.com [journalajrb.com]

- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijcrt.org [ijcrt.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]

- 17. bbrc.in [bbrc.in]

A Comprehensive Technical Guide to the Solubility of 2-Acetyl-4-butyramidophenol in Common Laboratory Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-Acetyl-4-butyramidophenol, a compound of significant interest in pharmaceutical research and development. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights. This document will delve into the solubility of both the free base form of the molecule and its commonly used hydrochloride salt, Acebutolol HCl.

Section 1: Understanding the Molecule and the Importance of Solubility

This compound, and its hydrochloride salt, Acebutolol, are compounds with distinct physicochemical properties that dictate their behavior in various solvent systems. Solubility is a critical parameter in drug discovery and development, influencing everything from formulation and dosage form design to bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility profile is therefore paramount for its successful progression through the development pipeline.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, possessing both hydrogen bond donors and acceptors, as well as lipophilic regions, results in a nuanced solubility profile across a range of common laboratory solvents.

Section 2: Solubility Profile of this compound and its Hydrochloride Salt

The solubility of this compound can be considered for both its free base form and its hydrochloride salt. The salt form, Acebutolol HCl, generally exhibits higher aqueous solubility due to the ionization of the amine group, which enhances its interaction with polar water molecules.

Acebutolol Hydrochloride (Salt Form)

Acebutolol hydrochloride is generally characterized as being freely soluble in water and ethanol.[1][2][3] This high solubility in polar protic solvents is a key characteristic for its formulation in aqueous-based delivery systems.

Table 1: Quantitative and Qualitative Solubility of Acebutolol Hydrochloride

| Solvent | Type | Solubility | Temperature |

| Water | Polar Protic | Freely Soluble, ≥ 50 mg/mL[4], 120 mg/mL (in PBS)[4][5] | Room Temperature |

| Ethanol (96%) | Polar Protic | Freely Soluble, 70 mg/mL[6] | Room Temperature |

| Methanol | Polar Protic | Freely Soluble[3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[4][5] | Not Specified |

| Acetone | Polar Aprotic | Very Slightly Soluble[1][2] | Not Specified |

| Methylene Chloride | Halogenated | Very Slightly Soluble[1][2] | Not Specified |

| Diethyl Ether | Ether | Practically Insoluble[3] | Not Specified |

| Acetic Acid (100%) | Polar Protic | Freely Soluble[3] | Not Specified |

| 10% DMSO >> 90% Corn Oil | Mixture | ≥ 2.5 mg/mL[4] | Not Specified |

This compound (Free Base)

The free base of this compound is characterized by its moderate solubility in organic solvents and is less soluble in water due to the less polar nature of the free amine compared to its protonated salt form.[7][8]

Table 2: Quantitative and Qualitative Solubility of this compound (Free Base)

| Solvent | Type | Solubility | Temperature |

| Water | Polar Protic | 259 mg/L[9] | Not Specified |

| Ethanol | Polar Protic | Soluble[8] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[8] | Not Specified |

| Ether | Ether | Soluble[8] | Not Specified |